REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([N:11]2[CH2:15][CH2:14][CH2:13][C:12]2=[O:16])[CH:10]=1)[C:5]([OH:7])=[O:6].N([O-])=[O:18].[Na+]>O>[OH:18][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([N:11]2[CH2:15][CH2:14][CH2:13][C:12]2=[O:16])[CH:10]=1)[C:5]([OH:7])=[O:6] |f:1.2|
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Name
|
|
Quantity
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1.33 g
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Type
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reactant
|
Smiles
|
NC=1C=C(C(=O)O)C=C(C1)N1C(CCC1)=O
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Name
|
|
Quantity
|
15 mL
|
Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After cooling to rt the reaction
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Type
|
EXTRACTION
|
Details
|
is extracted with EtOAc
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Type
|
DRY_WITH_MATERIAL
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Details
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the organic layer is dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the product
|
Name
|
|
Type
|
|
Smiles
|
OC=1C=C(C(=O)O)C=C(C1)N1C(CCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |